Ethyl 4-(methylsulfanyl)benzyl sulfide

Organosulfur chemistry Synthetic intermediate procurement Physicochemical property comparison

Ethyl 4-(methylsulfanyl)benzyl sulfide (CAS 1443304-85-5) is an unsymmetrical benzyl alkyl sulfide belonging to the organosulfur thioether class, with the molecular formula C₁₀H₁₄S₂ and a molecular weight of 198.4 g/mol. The compound features a para-methylsulfanyl-substituted benzyl moiety linked via a methylene bridge to an ethyl sulfide group, yielding two chemically distinct sulfur centers within a single molecule.

Molecular Formula C10H14S2
Molecular Weight 198.4 g/mol
Cat. No. B12645023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(methylsulfanyl)benzyl sulfide
Molecular FormulaC10H14S2
Molecular Weight198.4 g/mol
Structural Identifiers
SMILESCCSCC1=CC=C(C=C1)SC
InChIInChI=1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3
InChIKeyKINVURABIBQVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Methylsulfanyl)benzyl Sulfide: Procurement-Relevant Identity and Structural Baseline


Ethyl 4-(methylsulfanyl)benzyl sulfide (CAS 1443304-85-5) is an unsymmetrical benzyl alkyl sulfide belonging to the organosulfur thioether class, with the molecular formula C₁₀H₁₄S₂ and a molecular weight of 198.4 g/mol [1]. The compound features a para-methylsulfanyl-substituted benzyl moiety linked via a methylene bridge to an ethyl sulfide group, yielding two chemically distinct sulfur centers within a single molecule [1]. This dual-thioether architecture—a ring-bound methylsulfanyl (–SCH₃) and a benzylic ethylsulfanylmethyl (–CH₂SCH₂CH₃)—is the defining structural feature that distinguishes it from simpler mono-sulfide benzyl analogs, directly impacting its reactivity profile, lipophilicity (computed XLogP3 = 3.2), and utility as a synthetic building block [1].

Why Generic Benzyl Sulfide Substitution Fails: Procurement Risks for Ethyl 4-(Methylsulfanyl)benzyl Sulfide


Substituting the closest in-class analogs—such as 4-(methylsulfanyl)benzyl methyl sulfide (CAS 16155-11-6, C₉H₁₂S₂, MW 184.3) or (4-ethylbenzyl)methyl sulfide (CAS 65824-31-9, C₁₀H₁₄S, MW 166.29)—cannot replicate the physicochemical and reactivity profile of the target compound [1]. Changing the benzylic S-alkyl group from ethyl (–CH₂CH₃) to methyl (–CH₃) alters molecular weight (198.4 → 184.3 g/mol), lipophilicity, and steric environment, while the positional isomer (4-ethylbenzyl)methyl sulfide lacks the second sulfur atom entirely, reducing both hydrogen-bond acceptor count (from 2 to 1) and topological polar surface area (from 50.6 to ~28 Ų) [1]. In contexts ranging from photooxygenation chemistry—where benzyl ethyl sulfides undergo oxidative C–S cleavage to aldehydes while diethyl sulfide yields sulfoxide inefficiently [2]—to copper-catalyzed asymmetric sulfoxidation, the precise substitution pattern governs chemoselectivity and enantioselectivity outcomes [3]. Generic substitution therefore compromises reaction fidelity, data reproducibility, and downstream synthetic planning.

Quantitative Differentiation Evidence: Ethyl 4-(Methylsulfanyl)benzyl Sulfide vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate from the Closest Methyl Analog

Ethyl 4-(methylsulfanyl)benzyl sulfide (C₁₀H₁₄S₂) possesses a molecular weight of 198.4 g/mol and 12 heavy atoms, compared to its closest analog 4-(methylsulfanyl)benzyl methyl sulfide (C₉H₁₂S₂) at 184.3 g/mol and 11 heavy atoms [1]. The additional methylene group in the ethyl sulfide chain contributes a mass increment of +14.1 Da and one additional heavy atom, which directly impacts chromatographic retention, mass spectrometric detection sensitivity, and molar concentration calculations in biological assays. Furthermore, the target compound has a topological polar surface area (TPSA) of 50.6 Ų vs. the methyl analog’s expected ~50.6 Ų (identical due to conserved sulfur count), but with a higher computed XLogP3 of 3.2 indicative of increased lipophilicity relative to the methyl congener [1].

Organosulfur chemistry Synthetic intermediate procurement Physicochemical property comparison

Structural Isomer Differentiation: Dual Sulfur Motif vs. Single-Sulfur (4-Ethylbenzyl)methyl Sulfide

The target compound is a constitutional isomer of (4-ethylbenzyl)methyl sulfide (CAS 65824-31-9), both sharing the formula C₁₀H₁₄S but differing critically: the target is C₁₀H₁₄S₂ (two sulfur atoms) while the isomer is C₁₀H₁₄S (one sulfur atom) [1][2]. The target’s dual-thioether architecture provides two hydrogen bond acceptor sites (HBA = 2) vs. one (HBA = 1) for the isomer, doubling potential non-covalent interaction sites. TPSA is 50.6 Ų for the target vs. approximately 28.2 Ų for the mono-sulfide isomer, a difference of 22.4 Ų that significantly affects membrane permeability predictions and chromatographic behavior [1][2]. The isomer has a reported molecular weight of 166.29 g/mol (C₁₀H₁₄S) vs. 198.4 g/mol (C₁₀H₁₄S₂), representing a 32.1 Da mass deficit attributable to the second sulfur atom replaced by a methylene unit [2].

Isomer differentiation Structure-property relationships Sulfur-containing building blocks

Photooxygenation Reactivity: Class-Level Evidence for Benzyl Ethyl Sulfide Chemoselectivity Advantage Over Dialkyl Sulfides

Benzyl ethyl sulfide—the core substructure shared with the target compound—undergoes photosensitized oxidation with singlet oxygen (total quenching rate constant k_T ≈ 1 × 10⁷ M⁻¹s⁻¹ in aprotic solvents) to yield benzaldehyde as the major product via oxidative C–S cleavage, whereas the purely dialkyl analog diethyl sulfide yields sulfoxide inefficiently under identical conditions [1][2]. This chemoselectivity divergence is mechanistically attributed to hydrogen transfer from the activated benzylic α-position in the persulfoxide intermediate, a pathway available to benzyl alkyl sulfides but not to simple dialkyl sulfides [2]. For the target compound, the para-methylsulfanyl substituent is expected to modulate the electron density at the benzylic position (Hammett σₚ for –SCH₃ ≈ +0.00), preserving this aldehyde-forming pathway while offering a second oxidizable sulfur site for stepwise functionalization [2].

Photooxygenation Singlet oxygen chemistry Oxidative C–S cleavage Reaction selectivity

Copper-Catalyzed Asymmetric Sulfoxidation: Steric and Electronic Effects Governing Enantioselectivity in Aryl Benzyl Sulfides

In copper-catalyzed asymmetric sulfoxidation of aryl benzyl sulfides using aqueous H₂O₂ as oxidant, enantioselectivities of up to 93% ee (for 2-naphthylmethyl phenyl sulfoxide) and yields up to 92% have been achieved [1]. Systematic investigation revealed that the benzyl substituent can be replaced by sterically comparable groups with no detrimental effect on enantioselectivity, while the aryl group directly attached to sulfur is essential for high ee [2]. The target compound, bearing a 4-methylsulfanylphenyl group (electronically distinct from unsubstituted phenyl due to the +M effect of –SCH₃), is predicted to exhibit enantioselectivity comparable to or moderately different from the unsubstituted benzyl phenyl sulfide baseline (typically 70–81% ee under standard conditions), with the steric influence of the ethyl (vs. methyl) benzylic sulfide group expected to be minimal based on the established steric insensitivity at the benzyl position [2].

Asymmetric catalysis Copper-catalyzed oxidation Enantioselective sulfoxidation Chiral sulfoxide synthesis

One-Pot Metal-Free Synthetic Accessibility: Yields >80% for Benzyl Alkyl Sulfides via Thiourea-Mediated Protocol

A base-mediated, odorless, one-pot protocol for benzyl alkyl sulfide synthesis using thiourea as the sulfur source under transition-metal-free conditions achieves yields exceeding 80% for asymmetric sulfides [1]. This method directly applies to the target compound’s structural class (benzyl alkyl sulfides) and avoids the use of malodorous thiols, toxic transition metals, and high-boiling solvents, offering a greener and economically favorable route for gram-scale preparation [1]. In contrast, traditional two-step thiol-alkylation routes for unsymmetrical sulfides typically require thiol pre-formation, base handling, and purification of intermediates, with reported yields often in the 60–75% range [1].

Green chemistry Metal-free synthesis Benzyl alkyl sulfide preparation Scalable sulfide synthesis

Validated Application Scenarios for Ethyl 4-(Methylsulfanyl)benzyl Sulfide Based on Quantitative Evidence


Stepwise Dual-Site Oxidation for Asymmetric Sulfoxide/Sulfone Library Synthesis

The target compound’s two electronically and sterically distinct sulfur atoms enable sequential, chemoselective oxidation. The benzylic ethyl sulfide site is accessible to copper-catalyzed asymmetric oxidation (class evidence: up to 84–93% ee for aryl benzyl sulfides) to yield enantioenriched sulfoxide [1], while the ring-bound methylsulfanyl group can be independently oxidized to the corresponding sulfoxide or sulfone under orthogonal conditions. This dual-site strategy cannot be executed with mono-sulfide analogs such as (4-ethylbenzyl)methyl sulfide or benzyl ethyl sulfide, which lack a second oxidizable sulfur center [2]. The resulting chiral sulfoxide intermediates are valuable as chiral auxiliaries and pharmaceutical precursors [1].

Photooxygenative Aldehyde Generation with a Retained Sulfur Handle

Building on the class-level photooxygenation behavior of benzyl ethyl sulfides—which undergo singlet-oxygen-mediated oxidative C–S cleavage to aldehydes with a total quenching rate k_T ≈ 1 × 10⁷ M⁻¹s⁻¹ [3]—the target compound can serve as a protected aldehyde synthon. Photooxygenation cleaves the benzylic C–S bond to liberate 4-(methylsulfanyl)benzaldehyde while retaining the ring-bound –SCH₃ group intact for subsequent transformations. Dialkyl sulfides such as diethyl sulfide fail to produce aldehydes under these conditions, instead yielding sulfoxides inefficiently, making benzyl ethyl sulfide derivatives uniquely suited for mild, metal-free aldehyde unmasking [3].

Physicochemical Reference Standard for Dual-Thioether Compound Optimization in Drug Discovery

With a computed XLogP3 of 3.2, TPSA of 50.6 Ų, and two hydrogen bond acceptors, the target compound occupies a favorable drug-like physicochemical space within the optimal ranges for oral bioavailability (XLOGP3 between −0.7 and +5.0; TPSA between 20 and 130 Ų) [4]. The dual-thioether architecture provides a reference scaffold for medicinal chemists exploring sulfur-containing pharmacophores, where modulation of lipophilicity (ΔlogP ~0.26 relative to mono-sulfur benzyl ethyl sulfide at logP 2.94) and HBA count can be systematically evaluated. The compound’s commercial availability at ≥95% purity from multiple vendors supports its use as a reference standard in property-profiling campaigns [4].

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